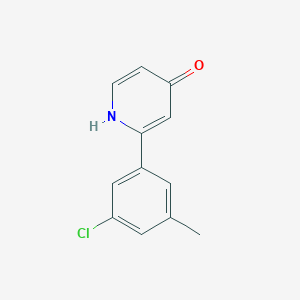
2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) is a chemical compound with a wide range of applications in research and industry. It is used in a variety of synthetic processes, including as a starting material for the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a reactant in organic synthesis and as a catalyst in polymerization reactions. In addition, it has been studied for its potential use in medical applications.
科学研究应用
2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used as a reactant in organic synthesis and as a catalyst in polymerization reactions. In addition, it has been studied for its potential use in medical applications, such as the treatment of certain diseases.
作用机制
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) is not well understood. However, it is believed to interact with certain enzymes and receptors in the body to produce its effects. In addition, it is thought to have an effect on the metabolism of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) has been studied for its potential effects on the biochemical and physiological processes in the body. Studies have shown that it can affect the metabolism of certain hormones and neurotransmitters, as well as the activity of certain enzymes and receptors. In addition, it has been shown to have an effect on the production of certain proteins and lipids.
实验室实验的优点和局限性
The use of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. In addition, it can be used in a variety of synthetic processes and can be used as a reactant in organic synthesis and as a catalyst in polymerization reactions. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to store and handle due to its volatility.
未来方向
The potential applications of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) are vast and varied. Future research could focus on its use in medical applications, such as the treatment of certain diseases, as well as its potential use in the synthesis of new pharmaceuticals, pesticides, and other organic compounds. In addition, further research could focus on the mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) and its effects on biochemical and physiological processes. Finally, further research could focus on the development of new methods for the synthesis and storage of 2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%).
合成方法
2-(3-Chloro-4-methylphenyl)-5-hydroxypyridine (95%) is synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methylphenol with pyridine in the presence of an acid catalyst to form the intermediate compound 2-(3-chloro-4-methylphenyl)-5-hydroxypyridine hydrochloride. The second step involves the reaction of the intermediate compound with sodium hydroxide to form the desired product 2-(3-chloro-4-methylphenyl)-5-hydroxypyridine (95%).
属性
IUPAC Name |
6-(3-chloro-4-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)12-5-4-10(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTOUTFWSCGSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692587 |
Source


|
| Record name | 6-(3-Chloro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-86-8 |
Source


|
| Record name | 6-(3-Chloro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














